molecular formula C10H10O4 B1361890 Methyl 2-(4-formylphenoxy)acetate CAS No. 73620-18-5

Methyl 2-(4-formylphenoxy)acetate

Cat. No. B1361890
CAS RN: 73620-18-5
M. Wt: 194.18 g/mol
InChI Key: TVJPCDPSAWVMHA-UHFFFAOYSA-N
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Patent
US06469167B1

Procedure details

4-Hydroxybenzaldehyde (250 g, 2.05 M), potassium carbonate (565 g, 4.09 M), toluene (2.5 L), p-toluenesulfonic acid (39 g, 0.21 M) and iodine (2 g, catalytic) were taken in a 5 L 4-neck round bottom flask with mechanical stirrer and a Dean-Stark condenser. Methylbromoacetate (314 g, 2.05 M) was added and the reaction was refluxed for 6-8 hours, under azeotropic removal of water, while monitoring the reaction on TLC. After the completion of the reaction, water was added and the organic layer separated while the aq. layer was extracted with toluene (2×500 ml). The combined organic layers were washed with brine and concentrated under vacuum to yield 4-((carbomethoxy)methoxy)benzaldehyde as an oily material (385 g, Y=97%, P=99%).
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
565 g
Type
reactant
Reaction Step One
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
solvent
Reaction Step One
Quantity
314 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].C1(C)C=CC(S(O)(=O)=O)=CC=1.II.[CH3:29][O:30][C:31](=[O:34])[CH2:32]Br>O.C1(C)C=CC=CC=1>[C:31]([CH2:32][O:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1)([O:30][CH3:29])=[O:34] |f:1.2.3|

Inputs

Step One
Name
Quantity
250 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
565 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
39 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
2 g
Type
reactant
Smiles
II
Name
Quantity
2.5 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
314 g
Type
reactant
Smiles
COC(CBr)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction on TLC
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the organic layer separated while the aq. layer
EXTRACTION
Type
EXTRACTION
Details
was extracted with toluene (2×500 ml)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OC)COC1=CC=C(C=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.